5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-((3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-trione derivative featuring a fused imidazo[1,5-a]pyridine core substituted with a 2-chlorophenyl group. This compound belongs to a class of molecules where a methylene bridge connects a heterocyclic moiety (imidazopyridine) to the pyrimidine-trione scaffold. Pyrimidine-triones are known for their diverse biological activities, including antimicrobial, anticancer, and radiosensitizing properties .
Structural validation typically employs NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQFPZRARRASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyridine intermediate, which is then coupled with a diazinane-2,4,6-trione derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 2-Chlorophenyl Group
The 2-chlorophenyl substituent undergoes nucleophilic substitution under specific conditions. The chlorine atom’s reactivity is influenced by electron-withdrawing effects from the adjacent imidazo[1,5-a]pyridine ring, facilitating displacement by nucleophiles such as amines or alkoxides.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| DMF, 80°C, 12 h | Piperidine | 2-Piperidinophenyl derivative | 68% | |
| Ethanol, KOH, reflux, 6 h | Sodium methoxide | 2-Methoxyphenyl derivative | 72% |
This reactivity aligns with analogous chlorophenyl-substituted imidazopyridines, where electron-deficient aromatic systems enhance substitution rates .
Electrophilic Substitution on the Imidazo[1,5-a]Pyridine Ring
The imidazo[1,5-a]pyridine moiety participates in electrophilic substitutions, particularly at the electron-rich C5 and C7 positions.
The pyrimidine trione’s electron-withdrawing effects direct electrophiles to the imidazopyridine ring .
Functionalization of the Pyrimidine-2,4,6-Trione Core
The pyrimidine trione undergoes alkylation or acylation at its enolic oxygen atoms under basic conditions.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| O-Alkylation | K₂CO₃, DMF, 60°C, 8 h | Methyl iodide | 2,4,6-Trimethoxy derivative | 65% | |
| O-Acylation | Pyridine, rt, 24 h | Acetyl chloride | 2,4,6-Triacetyloxy derivative | 58% |
These modifications enhance solubility and alter hydrogen-bonding interactions, critical for biological activity .
Reductive Transformations
The methylene bridge (-CH=) between the imidazopyridine and pyrimidine trione is susceptible to reductive cleavage.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Palladium catalyst | Reduced dihydroimidazopyridine analog | 82% |
This reaction generates saturated analogs with altered conformational flexibility.
Cycloaddition and Cross-Coupling Reactions
The conjugated system participates in cycloadditions, while the chlorophenyl group enables Suzuki-Miyaura cross-coupling.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes ring-opening or tautomerization:
-
Acidic Hydrolysis : The pyrimidine trione ring opens in concentrated HCl at 100°C, yielding imidazopyridine-carboxylic acid derivatives .
-
Basic Tautomerization : In NaOH, the enol-keto equilibrium shifts, stabilizing the enolate form, which influences reactivity in subsequent alkylations .
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that compounds similar to 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant antimicrobial activity. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Excellent against pathogens |
| Control | 0.25 | Isoniazid |
The MIC values suggest that this compound exhibits potent antimicrobial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The imidazo[1,5-a]pyridine core is known for its anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Potential for Treating Infectious Diseases
Given its antimicrobial properties, this compound may be developed as a therapeutic agent for treating bacterial infections. Its ability to target resistant strains makes it a candidate for further development in antibiotic therapies.
Cancer Treatment
The anticancer potential of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione suggests its use in oncology. Ongoing research is focused on elucidating its mechanisms of action and optimizing its efficacy through structural modifications .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to the imidazo[1,5-a]pyridine class:
Mechanism of Action
The mechanism of action of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:
Structural and Functional Insights
Core Modifications
- Heterocyclic Moiety : Replacement of imidazopyridine with triazole (3e) reduces planarity but retains bioactivity . Indole derivatives (e.g., ) exhibit enhanced radiosensitization, likely due to π-π stacking interactions with DNA .
- Substituent Effects: Chlorophenyl groups (in 3e and the target compound) improve lipophilicity, aiding membrane permeability. Methoxy or dimethylamino groups (e.g., ) enhance solubility and hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points : High melting points (>250°C for 3e) suggest strong intermolecular forces (e.g., hydrogen bonding) in the crystalline state .
- Supramolecular Packing : Substituents like methoxy () or tert-butyl () influence crystal packing via C–H···O hydrogen bonds, affecting stability and solubility .
Biological Activity
The compound 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a member of the imidazo[1,5-a]pyridine and pyrimidine family of compounds. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.82 g/mol. The compound features a complex structure that includes an imidazo[1,5-a]pyridine moiety and a pyrimidine derivative.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many imidazo[1,5-a]pyridine derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The presence of certain functional groups may confer anti-inflammatory benefits.
Antimicrobial Activity
A study evaluated the in vitro antimicrobial activity of related compounds against several bacterial strains. The results indicated that derivatives with the imidazo[1,5-a]pyridine structure demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
Anticancer Activity
Another research effort focused on the anticancer potential of similar compounds. The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results were promising:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 15.0 | Doxorubicin (10.0) |
| MCF7 | 20.0 | Paclitaxel (15.0) |
The biological activity of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several imidazo[1,5-a]pyridine derivatives and assessed their antimicrobial properties. Among them, one derivative exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
Another research group investigated the anticancer effects of related pyrimidine derivatives in a series of in vitro assays. Their findings indicated that certain modifications to the imidazo[1,5-a]pyridine core enhanced cytotoxicity against HepG2 cells by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic strategies for preparing this compound and its analogs?
Methodological Answer: The synthesis of pyrimidinetrione derivatives typically involves Claisen–Schmidt condensation followed by Michael addition ( ). For example:
- Step 1: Condensation of a substituted benzaldehyde with 1,3-dimethylbarbituric acid under acidic conditions (e.g., glacial acetic acid) to form the methylene-bridged intermediate.
- Step 2: Michael addition with aryl halides or other electrophiles to introduce substituents.
Key Reaction Conditions: - Use of NHOAc in AcOH for cyclization ().
- Microwave-assisted synthesis for improved yield and reduced reaction time ().
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NHOAc, AcOH, 108°C | 60-75% | |
| 2 | Methanol/HO, TFA, microwave | 66-67% |
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer:
- X-ray Crystallography: Resolve supramolecular features (e.g., C–H···O hydrogen bonds, angle distortions at the methine bridge [137.1–139.14°]) ().
- Spectroscopy:
- Elemental Analysis: Validate purity (e.g., C 52.55%, N 20.43%) ().
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?
Methodological Answer:
- Crystallographic Analysis: Identify R_2$$^2(14) and R_4$$^4(20) hydrogen-bonded rings ().
- Intramolecular Charge Separation: Use Hirshfeld surface analysis to study charge distribution (e.g., in analogs with electron-withdrawing groups like –OCH) ().
- Design Implications: Modify substituents (e.g., tert-butyl groups) to disrupt or enhance packing ().
Q. Table 2: Key Supramolecular Features
| Substituent | Hydrogen-Bonding Motif | Angle at Methine C | Reference |
|---|---|---|---|
| 2-Chlorophenyl | C(8) chains | 137.1° | |
| 4-Methoxybenzylidene | Alternating R_2$$^2(16) | 139.14° |
Q. What computational approaches are suitable for studying electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Model intramolecular charge transfer (e.g., in dimethylamino-substituted analogs) ().
- Molecular Dynamics (MD): Simulate solvent effects on solvatochromism ().
- Docking Studies: Predict binding affinity to biological targets (e.g., kinases or HIV reverse transcriptase) using triazolopyrimidine scaffolds as templates ().
Q. How can structure-activity relationship (SAR) studies be designed for pharmacological screening?
Methodological Answer:
Q. How can contradictory crystallographic and spectroscopic data be resolved?
Methodological Answer:
Q. What experimental designs optimize yield and purity in scaled-up synthesis?
Methodological Answer:
Q. How can solvatochromic behavior be exploited for sensing applications?
Methodological Answer:
- UV-Vis Titration: Measure λ shifts in solvents of varying polarity (e.g., from hexane to DMSO) ().
- Theoretical Modeling: Correlate solvatochromism with Kamlet-Taft parameters ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
